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Introduction

Glarea lozoyensis is a filamentous fungus of significant industrial importance as the natural
producer of pneumocandins, a class of lipopeptide antibiotics.[1][2][3] These compounds,
particularly Pneumocandin BO, are the precursors for the semi-synthetic antifungal drug
caspofungin.[1][2][3] Traditional genetic manipulation of G. lozoyensis has been challenging,
hindering strain improvement efforts aimed at optimizing pneumocandin production.[1][4] The
advent of CRISPR/Cas9 technology has revolutionized the genetic engineering of this fungus,
enabling precise and efficient gene editing to investigate and manipulate the pneumocandin
biosynthetic pathway.[1][4][5] This application note provides a comprehensive overview and
detailed protocols for utilizing CRISPR/Cas9 in G. lozoyensis for research focused on
pneumocandins, including the lesser-studied Pneumocandin Al.

The Pneumocandin Biosynthetic Pathway

The biosynthesis of pneumocandins is governed by a gene cluster that includes a
nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[2][6] These core
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enzymes are responsible for assembling the cyclic hexapeptide core and the lipid side chain,
respectively.[2][6] Various modifying enzymes, such as hydroxylases and oxygenases, then
tailor the final pneumocandin structure. For instance, the gloF gene encodes a proline
hydroxylase involved in the production of different pneumocandin analogues.[1][4] Another key
enzyme, encoded by GLOXY4, is involved in the formation of 4S-methyl-I-proline, a precursor
for Pneumocandin AO.[7] Understanding and manipulating these genes is crucial for redirecting
the metabolic flux towards the desired pneumocandin.

Application of CRISPR/Cas9 in Glarea lozoyensis

The CRISPR/Cas9 system has been successfully adapted for G. lozoyensis, achieving high
efficiencies for various genetic modifications:

e Gene Knockout: Targeted disruption of genes to elucidate their function. For example,
knockout of the gloA gene, which encodes the NRPS, results in the complete abolishment of
pneumocandin production.[8] Gene mutagenesis efficiency can reach up to 80%.[1][4][8]

o Gene Knock-in/Replacement: Insertion of foreign genes or replacement of existing genes to
alter the final product profile. A notable example is the replacement of the endogenous
proline hydroxylase gene gloF with ap-htyE from another fungus, which successfully
eliminated the production of Pneumocandin CO0.[1][4][8] The knock-in efficiency for this
modification was approximately 28%.[8]

o Pathway Engineering: By targeting multiple genes within the pneumocandin biosynthetic
cluster, it is possible to engineer strains that exclusively produce a specific pneumocandin.
For instance, disruption of the GLOXY4 gene leads to the exclusive production of
Pneumocandin BO.[7]

Quantitative Data Summary

The following table summarizes the quantitative data from CRISPR/Cas9-mediated gene
editing experiments in G. lozoyensis for pneumocandin research.
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Caption: Simplified Pneumocandin Biosynthesis Pathway in G. lozoyensis.
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Caption: General Workflow for CRISPR/Cas9 Gene Editing in G. lozoyensis.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b15561780?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocols

Protocol 1: Construction of the CRISPR/Cas9 Vector for
Gene Knockout in G. lozoyensis

Objective: To construct a single plasmid system for CRISPR/Cas9-mediated gene knockout in

G. lozoyensis. This protocol is adapted from methodologies for filamentous fungi.[9][10]

Materials:

G. lozoyensis genomic DNA

CRISPR/Cas9 vector backbone for filamentous fungi (e.g., containing Cas9 expression
cassette and a selection marker like hygromycin resistance)

SgRNA expression cassette (e.g., under a suitable promoter like a 5S rRNA promoter)[11]

High-fidelity DNA polymerase

Restriction enzymes

T4 DNA ligase

E. coli competent cells for cloning

Agrobacterium tumefaciens competent cells (e.g., AGL-1 or LBA4404)[3][11]

Appropriate antibiotics for bacterial selection

Method:

Target Selection and sgRNA Design:

o lIdentify the target gene in the G. lozoyensis genome.

o Design a 20-bp sgRNA sequence targeting the gene of interest, ensuring it is followed by
a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG). Online tools can be used for
SgRNA design to minimize off-target effects.
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e Vector Construction:

o Synthesize or PCR-amplify the designed sgRNA sequence with appropriate overhangs for
cloning.

o Digest the CRISPR/Cas9 vector backbone and the sgRNA cassette with the chosen
restriction enzymes.

o Ligate the sgRNA cassette into the vector backbone using T4 DNA ligase.

o Transform the ligation product into E. coli competent cells and select for positive clones on
antibiotic-containing media.

o Verify the correct insertion of the sgRNA cassette by colony PCR and Sanger sequencing.
o Transformation into Agrobacterium tumefaciens:
o Transform the verified CRISPR/Cas9 plasmid into A. tumefaciens competent cells.

o Select for transformed A. tumefaciens on appropriate antibiotic plates.

Protocol 2: Agrobacterium tumefaciens-Mediated
Transformation (ATMT) of G. lozoyensis

Obijective: To introduce the CRISPR/Cas9 plasmid into G. lozoyensis for gene editing. This
protocol is a generalized procedure based on established methods.[3][12]

Materials:

e G. lozoyensis strain

¢ A. tumefaciens carrying the CRISPR/Cas9 plasmid

e Induction medium for A. tumefaciens (e.g., IMAS agar)[12]

o Co-cultivation plates
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» Selection plates containing an appropriate antifungal agent (e.g., hygromycin) and a
bacteriostatic agent (e.g., cefotaxime).

Method:
e Preparation of G. lozoyensis Conidia:
o Grow G. lozoyensis on a suitable agar medium until sporulation.
o Harvest conidia by washing the plate with a sterile solution (e.g., 0.05% Tween 20).[3][12]

o Filter the conidial suspension to remove mycelial fragments and adjust the conidial
concentration.

e Preparation of A. tumefaciens:

o Grow the A. tumefaciens strain carrying the CRISPR/Cas9 plasmid in a suitable liquid
medium with appropriate antibiotics to an optimal optical density.

o Pellet the bacterial cells by centrifugation and resuspend them in induction medium to a
desired concentration.

o Co-cultivation:
o Mix the G. lozoyensis conidial suspension with the induced A. tumefaciens culture.[3][12]

o Spread the mixture onto co-cultivation plates and incubate for 2-3 days at a suitable
temperature (e.g., 22-25°C).

¢ Selection of Transformants:

o After co-cultivation, transfer the agar blocks or a suspension of the culture to selection
plates.

o Incubate the selection plates until transformant colonies appear.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4325176/
https://www.researchgate.net/publication/272361447_Engineering_of_Glarea_lozoyensis_for_Exclusive_Production_of_the_Pneumocandin_B_0_Precursor_of_the_Antifungal_Drug_Caspofungin_Acetate
https://pmc.ncbi.nlm.nih.gov/articles/PMC4325176/
https://www.researchgate.net/publication/272361447_Engineering_of_Glarea_lozoyensis_for_Exclusive_Production_of_the_Pneumocandin_B_0_Precursor_of_the_Antifungal_Drug_Caspofungin_Acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Protocol 3: Verification of Gene Editing and Phenotypic
Analysis

Objective: To confirm successful gene editing at the molecular level and to assess the impact
on pneumocandin production.

Materials:

Putative G. lozoyensis transformants

e Genomic DNA extraction kit for fungi

e Primers flanking the target region

e PCR reagents

o Agarose gel electrophoresis equipment

» DNA sequencing service

e Fermentation medium for pneumocandin production

¢ High-Performance Liquid Chromatography (HPLC) system
Method:

e Genomic DNA Extraction and PCR Screening:

o Isolate genomic DNA from the putative transformants and wild-type G. lozoyensis.

o Perform PCR using primers that flank the target site. A successful knockout or insertion
will result in a change in the size of the PCR product.

e Sanger Sequencing:

o Purify the PCR products from the previous step and send them for Sanger sequencing to
confirm the precise nature of the mutation (e.g., insertion, deletion, or substitution) at the
target site.
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e Fermentation and HPLC Analysis:

o Inoculate confirmed mutant strains and the wild-type strain into a suitable fermentation
medium for pneumocandin production.

o After a defined fermentation period, extract the pneumocandins from the culture broth.

o Analyze the pneumocandin profile of the extracts by HPLC, comparing the mutants to the
wild-type to determine the effect of the gene edit on the production of Pneumocandin Al
and other analogues.

Conclusion

The CRISPR/Cas9 system is a powerful and efficient tool for the genetic manipulation of
Glarea lozoyensis. Its application has already led to significant advancements in understanding
and engineering the pneumocandin biosynthetic pathway. The protocols and data presented
here provide a solid foundation for researchers to further explore the genetic basis of
pneumocandin production, with the ultimate goal of developing improved strains for the
industrial production of these valuable antifungal compounds. Further research focusing on the
targeted manipulation of genes to enhance the production of specific pneumocandins, such as
Pneumocandin Al, holds great promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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